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(1-Isobutylcyclohexyl)methanamine
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Overview
Description
(1-Isobutylcyclohexyl)methanamine is an organic compound with the molecular formula C11H23N. It is a type of amine, characterized by the presence of an amino group attached to a cyclohexane ring substituted with an isobutyl group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isobutylcyclohexyl)methanamine typically involves the alkylation of cyclohexylamine with isobutyl halides under basic conditions. One common method is the reaction of cyclohexylamine with isobutyl bromide in the presence of a strong base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired amine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(1-Isobutylcyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed for reduction.
Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1-Isobutylcyclohexyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amine-related biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1-Isobutylcyclohexyl)methanamine involves its interaction with various molecular targets, primarily through its amino group. This interaction can lead to the formation of hydrogen bonds, ionic bonds, or covalent modifications, depending on the specific target and conditions. The compound’s effects are mediated through pathways involving amine receptors or enzymes that catalyze amine-related reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexane ring and an amino group.
Isobutylamine: An amine with an isobutyl group attached to the amino group.
(1-Isobutylcyclohexyl)methanol: A related compound where the amino group is replaced with a hydroxyl group.
Uniqueness
(1-Isobutylcyclohexyl)methanamine is unique due to the combination of the cyclohexane ring and the isobutyl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.
Biological Activity
(1-Isobutylcyclohexyl)methanamine is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C12H23N
- Molecular Weight : 197.32 g/mol
- IUPAC Name : this compound
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound primarily involves its interaction with various molecular targets, particularly through its amine functional group. This interaction can lead to:
- Formation of Hydrogen Bonds : The amine group can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor binding.
- Enzyme Interactions : It has been shown to modulate enzyme pathways related to neurotransmitter systems, potentially impacting mood and cognitive functions.
1. Neurotransmitter Modulation
Research indicates that this compound may influence neurotransmitter levels, particularly serotonin and dopamine. This modulation suggests potential applications in treating mood disorders and neurodegenerative diseases.
2. Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, inhibiting pro-inflammatory cytokines in vitro. This effect could be beneficial in conditions such as arthritis or other inflammatory diseases .
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant neuroprotective effects against induced oxidative stress. The treated group showed reduced markers of neuronal damage compared to the control group .
Case Study 2: Antimicrobial Activity
In vitro tests revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as an antimicrobial agent .
Research Applications
This compound has several notable applications in research:
- Pharmaceutical Development : Its unique properties make it a candidate for developing new therapeutic agents targeting neurological disorders.
- Chemical Synthesis : It serves as a building block in synthesizing more complex organic molecules used in drug development.
- Biochemical Pathway Studies : The compound is utilized in studying amine-related biochemical pathways and enzyme interactions.
Properties
Molecular Formula |
C11H23N |
---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
[1-(2-methylpropyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C11H23N/c1-10(2)8-11(9-12)6-4-3-5-7-11/h10H,3-9,12H2,1-2H3 |
InChI Key |
NIFOJHHJBUFQFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CCCCC1)CN |
Origin of Product |
United States |
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